![molecular formula C8H10N4O2 B1455562 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide CAS No. 3679-94-5](/img/structure/B1455562.png)
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide
Overview
Description
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C8H10N4O2 . It has an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide is represented by the formula C8H10N4O2 . The structure includes a benzene ring bearing a carboxyl and a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide include a molecular weight of 194.19 g/mol . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Biotechnological Applications
4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications . Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
Food Industry
4-HBA-based products have potential applications in the food industry . It’s used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .
Cosmetics
4-HBA is also used in the cosmetics industry . It’s a valuable intermediate for the synthesis of several bioproducts with potential applications in cosmetics .
Pharmacy
In the pharmaceutical industry, 4-HBA is used as a starting feedstock for the biosynthesis of various compounds . It’s a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications .
Fungicides
4-HBA-based products are used in the production of fungicides . It’s a valuable intermediate for the synthesis of several bioproducts with potential applications in fungicides .
Photoprotection of Insecticides
Water-soluble quaternary ammonium ultraviolet light absorbers (QAUVAs) were synthesized from 2,4-dihydroxy benzophenones (BP-1), a related compound to 2-(4-Hydroxybenzoyl)hydrazinecarboximidamide . These QAUVAs exhibit an excellent UV screening effect and are used for the photoprotection of disulfoton insecticide .
properties
IUPAC Name |
N-(diaminomethylideneamino)-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-1-3-6(13)4-2-5/h1-4,13H,(H,11,14)(H4,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXMNIQMZGLUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxybenzoyl)hydrazinecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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